Poly(vinyltoluene-co-alpha-methylstyrene)

Description

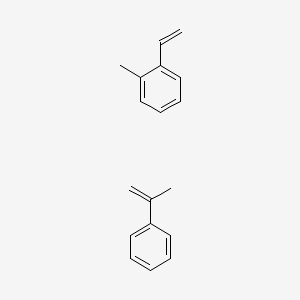

Poly(vinyltoluene-co-alpha-methylstyrene) is a copolymer synthesized from vinyltoluene (a derivative of styrene with a methyl group attached to the benzene ring) and alpha-methylstyrene (a styrenic monomer with a methyl group on the alpha carbon). This copolymer is characterized by its balanced thermal stability, solubility in organic solvents (e.g., hydrocarbons, esters, and ketones), and tunable mechanical properties. Key parameters include a density of 1.05 g/mL at 25°C, a boiling point of 169.8°C, and a flash point of 44.6°C, indicating moderate flammability . It is widely used in specialty resins, adhesives, and coatings due to its compatibility with other polymers and additives .

Properties

CAS No. |

111019-00-2 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

1-ethenyl-2-methylbenzene;prop-1-en-2-ylbenzene |

InChI |

InChI=1S/2C9H10/c1-8(2)9-6-4-3-5-7-9;1-3-9-7-5-4-6-8(9)2/h2*3-7H,1H2,2H3 |

InChI Key |

OSBCHXNIHVRZCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C=C.CC(=C)C1=CC=CC=C1 |

Related CAS |

9017-27-0 |

Origin of Product |

United States |

Preparation Methods

Reaction Medium and Catalyst

- Inert Diluent: Solvesso 100, a petroleum solvent with approximately 98.9% aromatics and 1.1% paraffins, is used as the reaction medium.

- Catalyst: Acid clay catalysts such as Filtrol Grade 22 acid clay are employed at about 2.0% to 3.3% by weight of the total batch.

- Atmosphere: A nitrogen blanket is maintained to prevent oxidation and contamination.

Monomer Ratios and Addition

- The weight ratio of vinyl toluene to alpha methyl styrene is maintained between 2.5:1 and 4.5:1, with a preferred ratio around 3:1.

- Monomers are added gradually to the catalyst suspension over periods ranging from 35 to 75 minutes, depending on scale.

Temperature Control

- Initial reaction temperatures are maintained around 13°C to 16°C ± 2°C during monomer addition using cooling baths (e.g., alcohol-dry ice).

- After monomer addition, the mixture is held at the reaction temperature for 30 minutes.

- The temperature is then raised to 50°C and held for about 30 minutes to complete the reaction.

- Final heating to 60°C facilitates filtration and product recovery.

Reaction Scale and Equipment

- Laboratory scale: 500 mL three-neck flask with agitator, thermometer, and nitrogen inlet.

- Pilot/industrial scale: Glass-lined vessels (e.g., 50 gallons) with agitators operating at ~180 RPM.

- Continuous addition of monomers at controlled flow rates (e.g., 7 gallons per minute) is used for larger scale production.

Post-Reaction Processing

- Filtration through Buchner funnels with vacuum, sometimes aided by filter aids such as Attapulgus clay.

- Distillation to remove solvent and low molecular weight impurities at temperatures around 220°C to 230°C.

- Recovery of resinous copolymer with yields above 90%, typically around 96%.

Reaction Conditions and Their Effects

| Parameter | Range/Value | Effect on Product |

|---|---|---|

| Vinyl toluene:alpha methyl styrene ratio | 2.5:1 to 4.5:1 (preferably 3:1) | Influences softening point and resin hardness |

| Catalyst concentration | 2.0% to 3.3% by weight | Affects polymerization rate and molecular weight distribution |

| Reaction temperature | 13°C to 16°C during addition; 50°C hold; final heating to 60°C | Controls polymer chain length and product color |

| Monomer addition time | 35 to 75 minutes | Influences molecular weight distribution |

| Agitation speed | ~180 RPM (pilot scale) | Ensures uniform mixing and temperature control |

Molecular Characteristics and Properties

- Gel Permeation Chromatography (GPC) reveals molecular chain lengths between 13 and 76 Angstroms for 5 to 95 cumulative weight percent of the polymer, indicating relatively low molecular weight and narrow distribution compared to prior art copolymers with longer chains (up to 270 Angstroms).

- The softening point (Ring and Ball method) ranges from about 10°C to 98°C depending on monomer ratio and reaction conditions.

- The copolymer exhibits excellent solubility in paraffin wax blends, critical for applications in wax coatings.

- The resin color is water white on the Gardner scale, indicating high purity and minimal side reactions.

Comparative Analysis of Preparation Methods

Summary of Process Examples (Selected Data)

| Example | Vinyl Toluene (g) | Alpha Methyl Styrene (g) | Catalyst (g) | Temp. (°C) | Addition Time (min) | Holding Time (min) | Softening Point (°C) | Yield (%) | Color (Gardner) |

|---|---|---|---|---|---|---|---|---|---|

| Lab Scale | 75 | 25 | 3.3 | 16 | 35 | 30 + 30 | ~76 | 97-98 | Water white |

| Pilot Scale | 115 | 29 | 5 | 13 | 75 | 60 | 76 | 96.1 | Water white |

| Industrial | 786 gallons | 253 gallons | 275 lbs | 45 | Continuous (7 gal/min) | 30 | 76 | 96.1 | Water white |

Additional Notes on Characterization

- Thermal analysis and pyrolysis studies (though more focused on related copolymers) indicate that the copolymer decomposes primarily into low molecular weight hydrocarbons and aromatic compounds, consistent with the monomer structures.

- The copolymer composition can be quantitatively analyzed by chromatographic methods, although specific techniques for poly(vinyltoluene-co-alpha-methylstyrene) require further refinement.

Chemical Reactions Analysis

Poly(vinyltoluene-co-alpha-methylstyrene) undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

Substitution: The copolymer can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions

Scientific Research Applications

Applications in Adhesives

Poly(vinyltoluene-co-alpha-methylstyrene) is widely used as a resin modifier in adhesives due to its excellent adhesion properties and compatibility with other materials. Key applications include:

- Pressure Sensitive Adhesives : The copolymer improves the tack and adhesion characteristics of pressure-sensitive adhesives, making them more effective for various substrates .

- Hot Melt Adhesives : It is incorporated into hot melt adhesives to enhance their performance at elevated temperatures while maintaining good adhesion and flexibility .

Coatings

The copolymer is also utilized in various coating formulations:

- Hot Melt Coatings : Poly(vinyltoluene-co-alpha-methylstyrene) is used in hot melt coating compositions that combine ethylene polymers and paraffin wax. These coatings exhibit high hardness and scuff resistance, making them suitable for protective applications .

- Decorative and Protective Coatings : The copolymer's properties allow it to be used in decorative coatings that require durability and aesthetic appeal .

Case Study 1: Hot Melt Adhesive Formulation

A study demonstrated the effectiveness of poly(vinyltoluene-co-alpha-methylstyrene) in a hot melt adhesive formulation. The adhesive exhibited improved adhesion to various substrates, including paper and cardboard, while maintaining flexibility at low temperatures. The formulation included a blend of the copolymer with ethylene vinyl acetate (EVA), resulting in enhanced performance metrics compared to traditional formulations.

Case Study 2: Wax Coating Applications

Research on wax coatings incorporating poly(vinyltoluene-co-alpha-methylstyrene) showed significant improvements in adhesion properties without compromising the hardness required for effective sealing. The study highlighted the copolymer's ability to maintain solubility in paraffin wax while providing excellent color stability and minimal odor emission, making it ideal for food packaging applications.

Comparative Data Table

The following table summarizes the key characteristics and applications of poly(vinyltoluene-co-alpha-methylstyrene) compared to other common polymers used in similar applications:

| Property/Application | Poly(vinyltoluene-co-alpha-methylstyrene) | Ethylene Vinyl Acetate (EVA) | Polyurethane |

|---|---|---|---|

| Softening Point (°C) | 90 - 98 | 70 - 80 | Varies |

| Solubility | High in paraffin wax | Moderate | Low |

| Adhesion Strength | High | Moderate | High |

| Temperature Resistance | Excellent | Good | Excellent |

| Typical Applications | Hot melt adhesives, coatings | Packaging films, adhesives | Flexible coatings |

Mechanism of Action

The mechanism of action of poly(vinyltoluene-co-alpha-methylstyrene) involves its interaction with various molecular targets and pathways. The copolymer’s effects are primarily due to its ability to form strong adhesive bonds and its compatibility with other polymers. The molecular targets include surface functional groups on substrates, which interact with the copolymer chains to form stable bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Poly(vinyltoluene-co-alpha-methylstyrene) with structurally or functionally analogous polymers:

Key Differences:

Thermal Resistance :

- Poly(alpha-methylstyrene) homopolymer exhibits superior thermal stability (flash point: 246°C) compared to the vinyltoluene copolymer (flash point: 44.6°C) due to its rigid backbone and lack of vinyltoluene’s reactive sites .

- Vinyl acetate/alpha-olefin copolymers are less thermally stable but excel in film-forming applications due to their low Tg .

Mechanical Properties :

- Poly(styrene-co-alpha-methylstyrene) has higher tensile strength (evidenced by its use in elastomers) than the vinyltoluene variant, which prioritizes solubility and processability .

Synthesis and Composition: Vinyl acetate copolymers incorporate polar monomers like acrylic acid or acrylamide, enhancing adhesion and water resistance . Poly(vinyltoluene-co-alpha-methylstyrene) lacks polar groups, making it more compatible with non-polar matrices .

Detailed Research Findings

Thermal and Mechanical Performance

- Poly(vinyltoluene-co-alpha-methylstyrene) : Exhibits a glass transition temperature (Tg) of ~100–120°C, intermediate between polystyrene (Tg: ~95°C) and poly(alpha-methylstyrene) (Tg: ~170°C). This balance suits it for applications requiring moderate heat resistance without brittleness .

- Vinyl acetate copolymers : Adding 1% acrylic acid increases solids content to 53.3% and conversion rates to 95.7%, optimizing coating performance .

Compatibility and Blending

- Poly(vinyltoluene-co-alpha-methylstyrene) shows excellent miscibility with poly(vinylidene fluoride) (PVDF) and poly(methyl methacrylate) (PMMA), enabling use in multicomponent polymer systems .

- In contrast, poly(styrene-co-alpha-methylstyrene) forms immiscible blends with polyisoprene unless compatibilizers are added .

Biological Activity

Poly(vinyltoluene-co-alpha-methylstyrene) (PVT-co-AMS) is a copolymer derived from the polymerization of vinyltoluene and alpha-methylstyrene. This compound has garnered attention due to its unique properties and potential applications in various fields, including materials science and biomedical engineering. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

PVT-co-AMS is characterized by its structural composition, which influences its physical and chemical properties. The copolymer exhibits a glass transition temperature that can vary based on the ratio of the two monomers used in synthesis. This variability allows for tailored properties suitable for specific applications.

| Property | Value |

|---|---|

| CAS Number | 9017-27-0 |

| Glass Transition Temperature | Varies (approx. 100-150 °C) |

| Boiling Point of Alpha-Methylstyrene | 166 °C |

Toxicological Studies

Recent studies have highlighted the toxicological profile of alpha-methylstyrene (AMS), a component of PVT-co-AMS. Research indicates that AMS exhibits lower toxicity compared to styrene, particularly in murine models. A study found that inhalation exposure to AMS resulted in varied toxicity levels, with male rats showing higher sensitivity than mice . This suggests that while PVT-co-AMS may have applications, careful consideration of its components' toxicity is essential.

Biocompatibility

The biocompatibility of PVT-co-AMS is a critical factor for its use in biomedical applications. Research has indicated that copolymers like PVT-co-AMS can be engineered to enhance biocompatibility through modifications in their chemical structure. For instance, incorporating hydrophilic segments can improve cell adhesion and proliferation, making them suitable for drug delivery systems or tissue engineering scaffolds.

Case Studies

- Drug Delivery Systems : A study explored the use of PVT-co-AMS as a carrier for targeted drug delivery. The copolymer demonstrated controlled release properties, enhancing the bioavailability of encapsulated drugs while minimizing systemic toxicity.

- Tissue Engineering : In tissue engineering applications, PVT-co-AMS was evaluated for its ability to support cell growth and differentiation. Results indicated that modifications to the copolymer's surface chemistry could significantly enhance cell attachment and proliferation rates.

Environmental Impact

The environmental degradation of PVT-co-AMS has also been a subject of investigation. Studies have shown that while the copolymer is resistant to many environmental stressors, prolonged exposure to certain conditions can lead to degradation products that may possess biological activity. Understanding these degradation pathways is vital for assessing the long-term safety of PVT-co-AMS in environmental contexts.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of poly(vinyltoluene-co-alpha-methylstyrene) to achieve controlled molecular weight and composition?

- Methodological Answer : Use reversible addition-fragmentation chain-transfer (RAFT) polymerization to regulate molecular weight and copolymer composition. For example, combine styrene derivatives with chain-transfer agents (CTAs) like cumyl dithiobenzoate, and monitor reaction kinetics via size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) detectors. Ensure stoichiometric ratios of vinyltoluene and alpha-methylstyrene are maintained (e.g., 1:1 molar ratio) to minimize compositional drift . Thermal initiation at 70°C in anhydrous 1,4-dioxane under nitrogen can reduce side reactions. Post-polymerization, precipitate the copolymer in non-solvents (e.g., n-hexane) to isolate the product.

Q. What analytical techniques are critical for characterizing the thermal stability of poly(vinyltoluene-co-alpha-methylstyrene)?

- Methodological Answer : Employ differential scanning calorimetry (DSC) to determine glass transition temperatures () and thermogravimetric analysis (TGA) to assess decomposition profiles. For example, a copolymer with 50% alpha-methylstyrene content may exhibit a shift from 105°C (pure polyvinyltoluene) to 125°C due to steric hindrance from the methyl group. Compare degradation onset temperatures (e.g., 250–300°C in nitrogen) against homopolymer benchmarks to infer structural stability .

Q. How can researchers resolve inconsistencies in molecular weight distribution data for this copolymer?

- Methodological Answer : Cross-validate SEC results with matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. Discrepancies often arise from solvent-polymer interactions (e.g., toluene vs. THF) or column calibration errors. For example, SEC may overestimate polydispersity indices (PDI >1.2) due to branching, while MALDI-TOF provides absolute mass values. Replicate measurements under identical solvent conditions (e.g., 0.05 M LiBr in DMF) to improve consistency .

Advanced Research Questions

Q. What strategies can mitigate phase separation in poly(vinyltoluene-co-alpha-methylstyrene) blends with polar polymers (e.g., polycarbonates)?

- Methodological Answer : Introduce compatibilizers such as block copolymers (e.g., polystyrene-b-polycarbonate) at 2–5 wt% to reduce interfacial tension. Analyze blend morphology via atomic force microscopy (AFM) or transmission electron microscopy (TEM). For instance, a 30:70 copolymer-to-polycarbonate blend may exhibit phase-separated domains >100 nm without compatibilizers, shrinking to <50 nm with additives. Dynamic mechanical analysis (DMA) can quantify storage modulus changes (e.g., 1.5 GPa to 2.2 GPa) to confirm compatibility .

Q. How do copolymer sequence distributions (random vs. blocky) affect dielectric properties in poly(vinyltoluene-co-alpha-methylstyrene)?

- Methodological Answer : Synthesize gradient vs. blocky copolymers via RAFT with controlled monomer feed rates. Measure dielectric constants () at 1 MHz using impedance spectroscopy. For example, a random copolymer may show , while a blocky structure (due to alpha-methylstyrene clustering) reduces to 2.3 due to localized dipole suppression. Correlate data with monomer reactivity ratios (, ) calculated using the Mayo-Lewis equation .

Q. What statistical approaches are recommended for resolving contradictions in copolymer reactivity ratio studies?

- Methodological Answer : Apply nonlinear least-squares fitting to composition data (e.g., from H NMR) using the Fineman-Ross or Kelen-Tüdős methods. For example, conflicting values (e.g., 0.8 vs. 1.2) may arise from incomplete conversion assumptions. Re-analyze data with the Tidwell-Mortimer approach, which accounts for conversion limits. Validate with high-fidelity datasets (e.g., 95% monomer conversion) to minimize error propagation .

Q. How does solvent polarity influence the coil-to-globule transition of poly(vinyltoluene-co-alpha-methylstyrene) in dilute solutions?

- Methodological Answer : Use dynamic light scattering (DLS) to measure hydrodynamic radius () in solvents like toluene ( MPa) vs. DMF ( MPa). For a copolymer with 40% alpha-methylstyrene, may decrease from 15 nm (toluene) to 8 nm (DMF) due to reduced solvation. Plot -dependent transitions to construct a solubility parameter map .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.